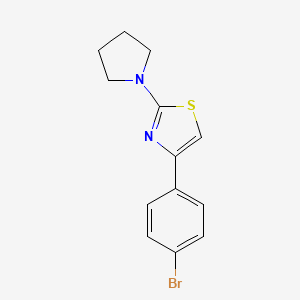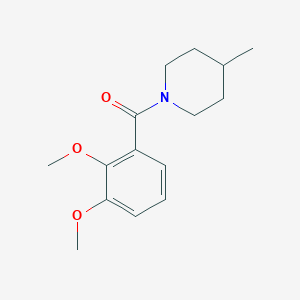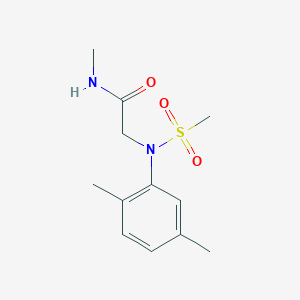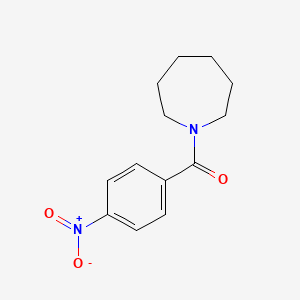
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide, also known as ENB, is a chemical compound that has gained significant attention in scientific research due to its biological and pharmacological properties. ENB belongs to the family of nitrobenzamides, which have been studied for their potential therapeutic applications in various diseases.
作用機序
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. By inhibiting HDACs, N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide can alter the expression of various genes, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor growth. N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has not yet been extensively studied in clinical trials, so its potential side effects and toxicity are not well understood.
将来の方向性
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide. One area of interest is its potential therapeutic applications in cancer therapy. Further studies are needed to determine the optimal dosage and administration of N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide for cancer treatment, as well as its potential side effects and toxicity. Another area of interest is the role of N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide in neurodegenerative diseases. Studies are needed to determine the mechanisms underlying its neuroprotective effects and its potential therapeutic applications in diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to explore the potential of N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide as a therapeutic agent in other diseases such as inflammation, autoimmune disorders, and infectious diseases.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide involves the reaction of 2-ethyl-6-methylphenylamine with 4-methyl-3-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-4-13-7-5-6-12(3)16(13)18-17(20)14-9-8-11(2)15(10-14)19(21)22/h5-10H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCYPJMNHDHYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-4-methyl-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[2-(benzyloxy)benzylidene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5857725.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)

![6-tert-butyl-2-{[(4,5-dibromo-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5857802.png)

![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)
